7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 950380-71-9
VCID: VC6947076
InChI: InChI=1S/C19H16BrNO3/c1-2-23-18-6-4-3-5-16(18)21-19(22)13-9-10-24-17-8-7-15(20)12-14(17)11-13/h3-12H,2H2,1H3,(H,21,22)
SMILES: CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Molecular Formula: C19H16BrNO3
Molecular Weight: 386.245

7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide

CAS No.: 950380-71-9

Cat. No.: VC6947076

Molecular Formula: C19H16BrNO3

Molecular Weight: 386.245

* For research use only. Not for human or veterinary use.

7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide - 950380-71-9

Specification

CAS No. 950380-71-9
Molecular Formula C19H16BrNO3
Molecular Weight 386.245
IUPAC Name 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide
Standard InChI InChI=1S/C19H16BrNO3/c1-2-23-18-6-4-3-5-16(18)21-19(22)13-9-10-24-17-8-7-15(20)12-14(17)11-13/h3-12H,2H2,1H3,(H,21,22)
Standard InChI Key RKDQGEXUIXIFES-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide belongs to the benzoxepine class, a seven-membered oxygen-containing heterocycle fused to a benzene ring. Key structural elements include:

  • Benzoxepine core: A bicyclic system with oxygen at the 1-position.

  • Bromine substitution: At the 7-position, likely influencing electronic properties and steric interactions.

  • Carboxamide group: At the 4-position, with the amide nitrogen bonded to a 2-ethoxyphenyl substituent.

The ethoxy group (-OCH₂CH₃) on the phenyl ring introduces moderate lipophilicity compared to methoxy or smaller alkoxy variants, as seen in analogs like 7-bromo-N-(2-methoxybenzyl)benzo[b]oxepine-4-carboxamide (PubChem CID 20896608) .

Table 1: Comparative Structural Data for Benzoxepine Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)logPKey Substituents
Target CompoundC₂₀H₁₈BrNO₃400.27~4.5*7-Br, 4-CONH-(2-ethoxyphenyl)
7-Bromo-N-(2-phenylethyl)-1-benzoxepine-4-carboxamide C₁₉H₁₆BrNO₂370.244.427-Br, 4-CONH-(phenylethyl)
7-Bromo-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide C₁₉H₁₆BrNO₃386.204.127-Br, 4-CONH-(2-methoxybenzyl)

*Estimated via computational methods based on analog data .

Synthesis and Derivatization

Synthetic Routes

While no explicit synthesis of 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide is documented, benzoxepine carboxamides are typically synthesized via:

  • Ring-closing metathesis: To form the benzoxepine core .

  • Bromination: Electrophilic aromatic substitution at the 7-position using Br₂ or N-bromosuccinimide (NBS).

  • Amide coupling: Reaction of the 4-carboxylic acid derivative with 2-ethoxyaniline using coupling agents like HATU or EDCI .

For example, the synthesis of 7-bromo-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide (PubChem CID 20896608) involved coupling 7-bromo-1-benzoxepine-4-carboxylic acid with 2-methoxybenzylamine . Substituting 2-ethoxyaniline in this protocol would yield the target compound.

Stereochemical Considerations

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • logP: Estimated at ~4.5 based on analogs with similar substituents . The ethoxy group increases logP compared to methoxy (logP = 4.12 for CID 20896608) .

  • Aqueous solubility: Predicted to be low (logSw ≈ -4.5), consistent with the poor solubility of related benzoxepines .

Table 2: Predicted ADME Properties

PropertyValueMethod of Estimation
logP4.5Comparative analysis
Hydrogen bond donors1Structural analysis
Hydrogen bond acceptors4Structural analysis
Polar surface area~65 ŲComputational modeling
Metabolic stabilityModerate (CLi ≈ 1–2 mL/min/g)Rat microsomal data for analogs

Therapeutic Applications and Preclinical Data

Analgesic Efficacy

In rodent models of neuropathic pain (e.g., chronic constriction injury), benzoxepine carboxamides reversed mechanical allodynia at doses as low as 0.5 mg/kg BID . The target compound’s ethoxy group may enhance metabolic stability compared to methoxy analogs, potentially improving pharmacokinetics.

Inflammatory Pain

In the Complete Freund’s Adjuvant (CFA) model, compound 16 showed an ED₅₀ of 0.91 mg/kg, with free plasma concentrations of 7.8 ng/mL correlating with efficacy . Structural similarities suggest comparable activity for the ethoxy variant.

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